Iodomethane-d3
Overview
Description
Its chemical formula is CD3I, and it has a molecular weight of 144.9575 g/mol . This compound is often used in scientific research due to its unique properties, including its isotopic labeling which makes it useful in various analytical techniques.
Mechanism of Action
Target of Action
Iodomethane-d3, also known as trideuterio(iodo)methane or Iodo(2H3)methane, is primarily used as a reagent in various chemical reactions . It is often used in alkylation reactions, where it targets organic superbases . The primary role of these targets is to accept a methyl group from the this compound molecule during the alkylation process .
Mode of Action
The interaction of this compound with its targets involves the transfer of a methyl group from the this compound molecule to the target molecule . This process is known as alkylation. The iodine atom in the this compound molecule serves as a leaving group, allowing the methyl group to be transferred to the target molecule .
Biochemical Pathways
The alkylation process involving this compound can affect various biochemical pathways, depending on the nature of the target molecule. For example, in the case of organic superbases, the alkylation process can lead to the formation of new organic compounds with altered properties . The downstream effects of these changes can vary widely, depending on the specific biochemical pathway involved.
Pharmacokinetics
It is known that the compound is a volatile liquid with a low boiling point This suggests that it could potentially be rapidly absorbed and distributed throughout the body following exposure
Result of Action
The primary molecular effect of this compound’s action is the transfer of a methyl group to a target molecule, resulting in the formation of a new compound . This can lead to various cellular effects, depending on the nature of the target molecule and the specific biochemical pathway involved.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the rate of the alkylation process can be affected by the solvent used, with different solvents potentially leading to different reaction rates . Additionally, the stability of this compound can be affected by exposure to light and moisture , which could potentially influence its efficacy as a reagent.
Biochemical Analysis
Biochemical Properties
Iodomethane-d3 plays a significant role in biochemical reactions, particularly in the field of isotopic labeling. It is used to label biomolecules, allowing researchers to track and analyze metabolic pathways and reaction mechanisms. This compound interacts with various enzymes and proteins, facilitating the study of enzyme kinetics and protein-ligand interactions. For instance, it can be used to methylate DNA, proteins, and other biomolecules, providing insights into methylation processes and their biological implications .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. This compound can induce changes in the methylation status of DNA, leading to modifications in gene expression. This compound also affects cellular metabolism by participating in methylation reactions, which are crucial for various metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a methylating agent, transferring a methyl group to nucleophiles such as DNA, proteins, and other cellular components. This methylation can result in enzyme inhibition or activation, depending on the target molecule. Additionally, this compound can influence gene expression by modifying the methylation patterns of DNA, thereby regulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively methylate target biomolecules without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Studies have identified threshold effects, where the compound’s impact becomes more pronounced at specific dosage levels. High doses of this compound have been associated with adverse effects such as neurotoxicity and organ damage in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role as a methylating agent. It interacts with enzymes and cofactors involved in methylation reactions, influencing metabolic flux and metabolite levels. The compound’s incorporation into metabolic pathways allows researchers to study the dynamics of methylation and its impact on cellular metabolism. This compound’s ability to label biomolecules provides valuable insights into the regulation of metabolic processes and the identification of key metabolic intermediates .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments are influenced by its interactions with these transporters and binding proteins. Understanding the transport and distribution of this compound is crucial for elucidating its cellular effects and optimizing its use in biochemical studies .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can methylate DNA and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes. The precise subcellular localization of this compound is essential for understanding its mechanism of action and optimizing its use in research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Iodomethane-d3 can be synthesized through the reaction of deuterated methanol (CD3OH) with iodine in the presence of red phosphorus. The reaction proceeds as follows: [ 3 \text{CD}_3\text{OH} + \text{PI}_3 \rightarrow 3 \text{CD}_3\text{I} + \text{H}_3\text{PO}_3 ] This reaction is typically carried out under controlled conditions to ensure the complete conversion of the starting materials .
Industrial Production Methods
On an industrial scale, iodo(2H3)methane is produced using similar methods but with optimized conditions to maximize yield and purity. The use of transition metal catalysts and ligands can enhance the efficiency of the reaction, allowing for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Iodomethane-d3 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by another nucleophile.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions (OH-), cyanide ions (CN-), and amines.
Oxidizing Agents: Agents like potassium permanganate (KMnO4) can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, a nucleophilic substitution reaction with hydroxide ions would produce deuterated methanol (CD3OH) and iodide ions (I-) .
Scientific Research Applications
Iodomethane-d3 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Analytical Chemistry: Used as a standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biological Studies: Employed in tracer studies to track metabolic pathways and enzyme activities.
Medical Research: Utilized in the development of radiolabeled compounds for diagnostic imaging.
Industrial Applications: Used in the synthesis of deuterated compounds for various industrial processes
Comparison with Similar Compounds
Similar Compounds
Iodomethane (CH3I): The non-deuterated form of iodo(2H3)methane, commonly used in organic synthesis.
Diiodomethane (CH2I2): Another halomethane compound with two iodine atoms.
Iodoform (CHI3): A triiodomethane compound used in antiseptics and disinfectants.
Uniqueness
Iodomethane-d3 is unique due to its deuterium labeling, which makes it particularly valuable in isotopic studies and analytical techniques. This isotopic substitution provides insights into reaction mechanisms and kinetic isotope effects that are not possible with non-deuterated compounds .
Properties
IUPAC Name |
trideuterio(iodo)methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3I/c1-2/h1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INQOMBQAUSQDDS-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20235599 | |
Record name | Iodo(2H3)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20235599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.957 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865-50-9 | |
Record name | Methyl-d3 iodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=865-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iodo(2H3)methane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000865509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iodo(2H3)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20235599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Iodo(2H3)methane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.586 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Iodomethane-d3 serves as a powerful reagent for introducing a deuterium-labeled methyl group into target molecules. This labeling is particularly useful in studies involving mass spectrometry, allowing for the differentiation and tracking of specific compounds within complex mixtures [].
A: Researchers utilized this compound to selectively label sulfur-containing compounds within a heavy crude oil sample []. By employing this compound alongside high-resolution mass spectrometry, they successfully identified and characterized the sulfur-containing components, offering insights into the composition of complex mixtures.
A: Deuterium labeling introduces a mass shift detectable by mass spectrometry techniques. This shift allows researchers to distinguish between naturally occurring molecules and those specifically labeled with this compound, enabling the tracking of reactions and identification of specific compounds within complex mixtures [, ].
A: this compound played a crucial role in synthesizing deuterium-labeled versions of pharmaceutical compounds. For instance, it was used to create deuterated theobromine, a compound relevant to doping control analysis in equine sports []. This labeled theobromine served as an internal standard for accurate quantification of the drug in urine samples.
A: Researchers developed a one-step synthesis of vanillin-d3 utilizing this compound and 3,4-dihydroxybenzaldehyde under strongly basic conditions []. This straightforward method showcases the versatility of this compound in incorporating deuterium into various molecules.
A: Beyond theobromine, this compound has been instrumental in synthesizing other deuterated pharmaceuticals. For example, it played a key role in creating a labeled version of LY195115, an orally effective cardiotonic drug []. These labeled compounds are valuable tools in drug metabolism and pharmacokinetic studies.
ANone: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for characterizing this compound. While the research papers provided don't include specific spectral data, NMR analysis would confirm the deuterium incorporation and purity of the compound.
ANone: this compound, as an alkylating agent, typically reacts with nucleophilic sites in target molecules. This reaction often involves the transfer of the methyl group (CD3) to the electron-rich site of the target molecule, forming a new carbon-carbon or carbon-heteroatom bond.
ANone: The downstream effects of this compound depend heavily on the specific target molecule and the context of its application.
- In analytical chemistry, the introduction of the deuterium-labeled methyl group allows for the tracking and identification of the modified molecule within a complex mixture, as seen in the crude oil analysis [].
- In pharmaceutical research, the incorporation of deuterium can alter the metabolic pathway or pharmacokinetic properties of the drug, as seen with the synthesis of deuterated theobromine and LY195115 [, ].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.